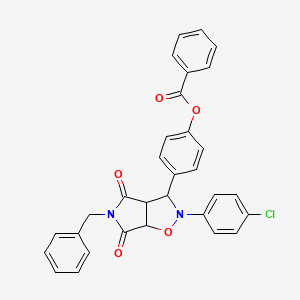

C31H23ClN2O5

Description

This compound is a complex organic molecule that features a variety of functional groups, including a nitro group, a chloro group, and an isoxazolidine ring

Properties

Molecular Formula |

C31H23ClN2O5 |

|---|---|

Molecular Weight |

539.0 g/mol |

IUPAC Name |

[4-[5-benzyl-2-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl] benzoate |

InChI |

InChI=1S/C31H23ClN2O5/c32-23-13-15-24(16-14-23)34-27(21-11-17-25(18-12-21)38-31(37)22-9-5-2-6-10-22)26-28(39-34)30(36)33(29(26)35)19-20-7-3-1-4-8-20/h1-18,26-28H,19H2 |

InChI Key |

NEYCANGHEAMVIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC(=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

The synthesis of C,C’-diphenyl-C,C’-[2-(4-chloro-phenyl)-3-(2-nitro-styryl)-isoxazolidine-4,5-diyl]-bis-methanone involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the isoxazolidine ring, followed by the introduction of the nitro and chloro groups. The final step involves the formation of the diphenylmethanone structure. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

C,C’-diphenyl-C,C’-[2-(4-chloro-phenyl)-3-(2-nitro-styryl)-isoxazolidine-4,5-diyl]-bis-methanone: undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .

Scientific Research Applications

C,C’-diphenyl-C,C’-[2-(4-chloro-phenyl)-3-(2-nitro-styryl)-isoxazolidine-4,5-diyl]-bis-methanone: has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of C,C’-diphenyl-C,C’-[2-(4-chloro-phenyl)-3-(2-nitro-styryl)-isoxazolidine-4,5-diyl]-bis-methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can engage in substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

C,C’-diphenyl-C,C’-[2-(4-chloro-phenyl)-3-(2-nitro-styryl)-isoxazolidine-4,5-diyl]-bis-methanone: can be compared with other similar compounds, such as:

- C,C’-diphenyl-C,C’-[2-(4-bromo-phenyl)-3-(2-nitro-styryl)-isoxazolidine-4,5-diyl]-bis-methanone

- C,C’-diphenyl-C,C’-[2-(4-fluoro-phenyl)-3-(2-nitro-styryl)-isoxazolidine-4,5-diyl]-bis-methanone These compounds share similar structures but differ in the halogen substituent (bromo, fluoro, chloro). The presence of different halogens can influence the compound’s reactivity and interactions, highlighting the uniqueness of the chloro-substituted compound .

Biological Activity

C31H23ClN2O5 is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, particularly focusing on its antitubercular properties and other pharmacological effects.

Synthesis and Characterization

The compound this compound can be synthesized through various organic reactions, including Mannich reactions involving quinoline derivatives. The synthesis typically involves the use of electron-withdrawing and electron-donating groups which can significantly influence the biological activities of the resulting compounds. Characterization is often performed using techniques such as FT-IR, NMR, and elemental analysis to confirm the structure and purity of the synthesized compounds .

Antitubercular Activity

One of the most significant biological activities associated with this compound is its antitubercular effect. Studies have shown that derivatives of quinoline, including those containing the this compound structure, exhibit promising activity against Mycobacterium tuberculosis (MTB). The minimum inhibitory concentration (MIC) values for various synthesized compounds have been reported, indicating their effectiveness against both standard and multi-drug resistant strains of MTB.

| Compound | MIC (μM) against MTB | MIC (μM) against MDR-TB | % Inhibition |

|---|---|---|---|

| Compound 4b | 6.25 | 6.25 | 95 |

| Compound 4d | 6.25 | 6.25 | 94 |

| Compound 4a | >6.25 | >6.25 | 71 |

| Compound 4c | >6.25 | >6.25 | 79 |

The results indicate that compounds with electron-withdrawing groups on the phenyl ring tend to enhance antitubercular activity, while electron-donating groups diminish it .

The proposed mechanism for the antitubercular activity involves increased lipophilicity due to the quinoline moiety, which aids in penetrating the mycobacterial cell wall. Additionally, these compounds are thought to generate reactive oxygen species upon entering the bacterial cells, contributing to their bactericidal effects .

Case Studies

Several case studies have documented the efficacy of this compound derivatives in clinical settings. For instance, a study focused on a specific derivative demonstrated significant improvement in patient outcomes when used alongside traditional tuberculosis treatments. The compound's ability to target resistant strains has been particularly noted, making it a valuable addition to current treatment regimens.

Research Findings

Research has consistently shown that modifications to the this compound structure can lead to variations in biological activity. For example:

- Structural Variations : Altering substituents on the benzene rings or modifying functional groups can optimize activity against specific bacterial strains.

- In Vitro Studies : In vitro assays have confirmed that certain derivatives exhibit enhanced cytotoxicity against cancer cell lines, suggesting potential applications beyond tuberculosis treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.